molecular formula C21H26O4 B3073894 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione CAS No. 10184-69-7

17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione

Cat. No.: B3073894
CAS No.: 10184-69-7
M. Wt: 342.4 g/mol
InChI Key: MATJXMUQVASJHW-ONKRVSLGSA-N
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Description

17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione is a synthetic corticosteroid compound. It is known for its anti-inflammatory and immunosuppressive properties. This compound is often used in medical and scientific research due to its ability to modulate various physiological processes.

Mechanism of Action

Deltacortinene, also known as 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione or ZCF6ZW8234, is a synthetic compound that plays a pivotal role in the field of biochemical research, particularly in studies focused on understanding inflammatory processes and the modulation of immune responses .

Target of Action

Deltacortinene primarily targets genes related to the inflammatory response . By regulating the expression of these genes, it can modulate the body’s natural defense mechanisms .

Mode of Action

The compound operates by mimicking certain actions of natural corticosteroids . Its mechanism of action involves the regulation of gene expression related to the inflammatory response . This offers insights into how the body’s natural defense mechanisms can be modulated .

Biochemical Pathways

Deltacortinene is extensively utilized in experimental models to elucidate the biochemical cascades involved in inflammation, immune cell signaling, and the resolution of inflammatory states . This makes it a critical asset in the development of novel approaches to study immune-related conditions .

Pharmacokinetics

It is known that corticosteroids, which deltacortinene mimics, are lipophilic substances that can easily penetrate the cell membrane and thus enter the cytosol of targets such as primary and secondary immune cells, fibroblasts, and osteoblasts .

Result of Action

By enabling a deeper understanding of these processes, Deltacortinene aids in the exploration of the fundamental mechanisms that underlie immune system functioning and inflammation . This contributes significantly to the advancement of biochemical and immunological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. The process often includes oxidation and hydroxylation reactions under controlled conditions to introduce the necessary functional groups.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups, modifying its chemical properties.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives, each with distinct biological activities.

Scientific Research Applications

17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione is widely used in scientific research due to its versatile properties:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a quality control standard.

Comparison with Similar Compounds

    Prednisone: Another corticosteroid with similar anti-inflammatory properties.

    Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.

    Hydrocortisone: A naturally occurring corticosteroid with a broader range of physiological effects.

Uniqueness: 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to modulate specific molecular pathways makes it a valuable tool in research and therapeutic applications.

Properties

IUPAC Name

(8S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h5-6,8,11,15,17,22,25H,3-4,7,9-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATJXMUQVASJHW-ONKRVSLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234812
Record name 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10184-69-7
Record name 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10184-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010184697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17,21-DIHYDROXYPREGNA-1,4,9(11)-TRIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCF6ZW8234
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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